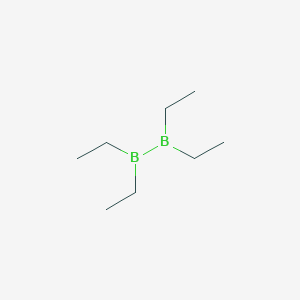

Tetraethyldiborane

Description

Properties

IUPAC Name |

diethylboranyl(diethyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20B2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUMCCCPYLSETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(B(CC)CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20B2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445931 | |

| Record name | TETRAETHYLDIBORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12081-54-8 | |

| Record name | TETRAETHYLDIBORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Tetraethyldiborane and Its Analogues

Advanced Synthetic Routes to Tetraethyldiborane

This compound, systematically known as 1,2-di-μ-H-1,2,1,2-tetraethyldiborane(6), is the dimeric form of diethylborane, [(C₂H₅)₂BH]₂. Its synthesis is primarily achieved through methods that generate the diethylborane monomer, which then spontaneously dimerizes. The principal routes involve the redistribution of ethyl groups and hydrogen on boron centers or the direct addition of boron hydrides to ethylene (B1197577).

Thermal Disproportionation Pathways in Organoborane Synthesis

Thermal disproportionation, also known as redistribution or scrambling, is a common process in organoborane chemistry where alkyl groups and hydride ligands exchange between boron atoms to reach a thermodynamic equilibrium. The synthesis of this compound can be achieved by the reaction between triethylborane (B153662) and diborane(6). embibe.com In this process, an excess of triethylborane is heated with diborane (B8814927), leading to a mixture of ethylated boranes, including the target compound, this compound.

The reaction can be represented by the following equilibrium: 4 B(C₂H₅)₃ + B₂H₆ ⇌ 3 (C₂H₅)₄B₂H₂

This method relies on the principle that heating mixtures of different borane (B79455) derivatives allows for the cleavage and reformation of B-C, B-H, and B-H-B bridge bonds, eventually yielding a statistical distribution of products. A similar disproportionation reaction has been observed between trimethylborane (B1581522) and diborane, which yields monomethyldiborane and dimethyldiborane. embibe.com Precise control of temperature and stoichiometry is crucial to maximize the yield of the desired this compound.

Hydroboration-Based Synthetic Strategies

The most direct and widely utilized method for synthesizing this compound is the hydroboration of ethylene. nih.gov This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon double bond of ethylene. masterorganicchemistry.com By carefully controlling the stoichiometry of the reactants, the formation of diethylborane can be favored over the fully substituted triethylborane.

This process is typically carried out in an ether solvent, such as tetrahydrofuran (B95107) (THF), which cleaves the diborane dimer into monomeric borane-THF adducts (BH₃·THF). masterorganicchemistry.com The borane monomer then adds sequentially to two ethylene molecules. The resulting diethylborane monomer is unstable and rapidly dimerizes to form the stable this compound structure, featuring two bridging hydrogen atoms. orgsyn.org

Table 1: Comparison of Synthetic Routes to this compound

| Method | Reactants | Key Principle | Notes |

|---|---|---|---|

| Thermal Disproportionation | Triethylborane, Diborane(6) | Ligand redistribution at elevated temperatures | Typically results in a mixture of products. embibe.com |

| Hydroboration | Ethylene, Diborane(6) | Stoichiometrically controlled addition of B-H across a C=C bond | Most direct and common method. nih.govbyjus.com |

Mechanistic Insights into this compound Formation

The formation of this compound via hydroboration proceeds through a well-understood mechanism. The reaction is initiated by the addition of a borane monomer (BH₃) to an ethylene molecule through a concerted, four-center transition state. libretexts.org In this transition state, the B-H bond and the C=C π-bond break simultaneously as new C-H and B-C bonds form. libretexts.org This process repeats for a second ethylene molecule to yield the diethylborane monomer, (C₂H₅)₂BH.

Due to the electron-deficient nature of the boron atom, diethylborane monomers are highly reactive and dimerize to form this compound. This dimeric structure is stabilized by the formation of two three-center two-electron (3c-2e) hydrogen bridge bonds, where each hydrogen atom is simultaneously bonded to both boron atoms. orgsyn.org This B-H-B bridge is a characteristic feature of electron-deficient boron hydrides.

Precursors and Building Blocks in Diborane and Organoborane Synthesis

The synthesis of complex organoboranes like this compound relies on fundamental precursors that provide the necessary boron framework and the organic substituents. Boron hydrides supply the reactive B-H bonds, while organometallic reagents are essential for forming the stable boron-carbon linkages.

Utilization of Boron Hydrides in Complex Borane Architectures

The foundational precursor for most hydroboration reactions is diborane(6), B₂H₆. libretexts.org Diborane is the simplest stable boron hydride and serves as the primary source of the borane monomer (BH₃) required for addition to alkenes. masterorganicchemistry.com Although highly flammable and toxic, it is commercially available, often as a stabilized complex with solvents like tetrahydrofuran (THF) or dimethyl sulfide, which are easier and safer to handle. masterorganicchemistry.com These complexes readily release the BH₃ monomer in solution, making it available for reaction. The unique ability of boron hydrides to form multi-center bonds is fundamental to the structure of not only diborane itself but also the resulting bridged dimer of this compound. orgsyn.org

Role of Organometallic Reagents in Boron-Carbon Bond Formation

Organometallic reagents are crucial for synthesizing organoboranes when direct hydroboration is not feasible or when starting from boron compounds other than hydrides. They are the primary tools for creating boron-carbon bonds. For instance, triethylborane, a potential precursor in the disproportionation route to this compound, is commonly prepared using organometallic reagents.

Two prominent examples include:

Triethylaluminium (Et₃Al) : This organoaluminium compound reacts with boron esters, such as trimethyl borate (B1201080), to afford triethylborane through a transmetalation reaction.

Grignard Reagents : Ethylmagnesium bromide (CH₃CH₂MgBr) reacts with boron halides (e.g., boron trifluoride) to form triethylborane. google.com The Grignard reagent provides a nucleophilic ethyl group that displaces the halide on the electrophilic boron center.

These reactions underscore the importance of organometallic chemistry in providing the alkyl groups necessary for building the carbon framework of complex organoboranes.

Table 2: Key Compounds Mentioned

| Compound Name | Chemical Formula | Role/Significance |

|---|---|---|

| This compound | (C₂H₅)₄B₂H₂ | Target compound; dimer of diethylborane. chemicalbook.com |

| Diborane(6) | B₂H₆ | Primary boron hydride precursor. libretexts.org |

| Triethylborane | B(C₂H₅)₃ | Precursor in disproportionation; fully ethylated borane. |

| Ethylene | CH₂=CH₂ | Alkene precursor for hydroboration. nih.gov |

| Borane | BH₃ | Reactive monomer in hydroboration. byjus.com |

| Triethylaluminium | Al(C₂H₅)₃ | Organometallic reagent for B-C bond formation. |

| Ethylmagnesium bromide | C₂H₅MgBr | Grignard reagent for B-C bond formation. google.com |

Synthesis of this compound Derivatives and Related Boron Compounds

The synthesis of this compound and its analogues often begins with trialkylboranes, which are typically prepared from the hydroboration of alkenes or the reaction of boron trihalides with organometallic reagents. thieme-connect.de Triethylborane, a key precursor, is a monomeric compound with a planar BC3 core. wikipedia.org It can be synthesized by the reaction of trimethyl borate with triethylaluminium. wikipedia.org

Strategies for Alkyl and Other Substituent Introduction

The introduction of alkyl and other substituents onto a diborane framework can be achieved through various synthetic strategies. While the direct synthesis of this compound is not extensively documented in readily available literature, the synthesis of unsymmetrical tetraalkyldiboranes can be approached through methods developed for other unsymmetrical boranes.

One common strategy involves the controlled hydroboration of alkenes with a mono- or dialkylborane to generate a mixed trialkylborane. thieme-connect.de This can then potentially undergo further reactions to form unsymmetrical tetraalkyldiboranes.

Another approach involves the functionalization of N-heterocyclic carbene (NHC) boranes. The B-H bonds of NHC-borane adducts can be selectively functionalized to introduce various groups. For instance, selective difunctionalization and even trifunctionalization of NHC boranes with alkenes have been achieved through synergistic catalysis, providing a pathway to complex, unsymmetrically substituted boranes. semanticscholar.org This methodology offers a route to introduce different functional groups, which is a challenge with traditional methods. semanticscholar.org

The introduction of substituents can also be achieved through the reaction of halogenated carbene-boranes with nucleophiles. For example, NHC-boranes can be halogenated and subsequently reacted with nucleophiles to introduce azide (B81097) groups, which can then undergo further cycloaddition reactions.

Exploration of Boron-Stereogenic Centers in Derived Compounds

The creation of chiral centers at the boron atom, known as boron-stereogenic centers, is a challenging yet increasingly important area of stereochemistry. nih.govresearchgate.netrsc.org The construction of such centers in this compound derivatives would open up new avenues for asymmetric synthesis.

While specific examples for this compound are scarce, general strategies for creating boron-stereogenic centers in other organoboron compounds can be considered. One of the most effective methods is the catalytic enantioselective creation of these centers. researchgate.net For instance, the enantioselective desymmetric B-H bond insertion reaction of 2-arylpyridine-boranes with diazo compounds, catalyzed by a chiral copper complex, has been shown to produce boron-stereogenic compounds with high enantioselectivity. nih.gov Another approach involves the asymmetric insertion of aryldiazoacetates into the B-H bonds of prochiral carbene-boranes, catalyzed by a rhodium(I) complex, to yield compounds with chiral boron centers. rsc.orgchemrxiv.org

The synthesis of boron-stereogenic compounds can also be achieved through the resolution of racemic mixtures using chiral auxiliaries or by chiral substrate-induced asymmetric synthesis. researchgate.net

Table 1: Examples of Catalytic Asymmetric Reactions for the Synthesis of Boron-Stereogenic Compounds

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Copper Catalyst | 2-Arylpyridine-borane and diazo compound | Boron-stereogenic compound | Good to excellent | nih.gov |

| Rhodium(I) Diene Complex | Prochiral NHC-BH2R and aryldiazoacetate | Compound with chiral boron center | 90-95% | rsc.orgchemrxiv.org |

| Palladium Catalyst | Prochiral 3,5-dihalogen-BODIPYs | Boron-stereogenic 3-amino-BODIPYs | High | N/A |

| Phase-Transfer Catalyst | 3,5-Dihalogen BODIPYs and N-nucleophiles | Boron-stereogenic α-amide BODIPYs | Up to 99% | nih.gov |

Note: This table presents general examples of creating boron-stereogenic centers and may not be directly applicable to this compound without further research.

Preparation of N-Heterocyclic Carbene Borane Adducts and Analogues

N-Heterocyclic carbenes (NHCs) are versatile ligands that can form stable adducts with boranes. nih.gov These NHC-borane adducts are often readily accessible and exhibit remarkable stability, allowing them to be handled like organic compounds. nih.gov

A direct method for the preparation of an NHC-triethylborane adduct involves the reaction of an imidazolium (B1220033) salt with lithium triethylborohydride (LiBEt3H). In this one-pot synthesis, LiBEt3H acts as both a base to generate the carbene from the imidazolium salt and as a source of the triethylborane that forms the adduct. This method provides a straightforward route to NHC-BEt3 compounds that are stable towards air and moisture.

The reactivity of the N-substituents on the NHC can be utilized to synthesize different carbene-borane adducts from the same imidazolium salt. nih.gov The synthesis and reactions of heterosubstituted NHC-boranes have been explored, demonstrating that these compounds can undergo various transformations to introduce further functionality.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Tetraethyldiborane

Mechanistic Investigations of Tetraethyldiborane Reactions

This compound serves as a key reagent in hydroboration, a fundamental reaction in organic synthesis for the transformation of alkenes and alkynes. The reaction pathway is understood to be initiated by the dissociation of the this compound dimer into its monomeric form, diethylborane (Et₂BH). While this compound is the stable form, it is the diethylborane monomer that actively participates in the hydroboration of unsaturated substrates. cas.cz

The mechanism of hydroboration is a concerted, single-step process involving a four-center transition state. oregonstate.eduyoutube.com In this transition state, the electron-rich double bond of the alkene attacks the electron-deficient boron atom, while a hydride (H⁻) from the borane (B79455) concurrently adds to one of the carbons of the double bond. This concerted nature means that the boron and hydrogen atoms add across the same face of the double bond, a process known as syn-addition. libretexts.orglibretexts.orgmakingmolecules.com Because a discrete carbocation intermediate is not formed, carbocation rearrangements, which can plague other addition reactions, are avoided. libretexts.org

This compound exhibits reductive capabilities, although its behavior regarding hydrogen evolution is context-dependent. In many hydroboration and cyclization reactions, the B-H bonds are fully consumed by addition across unsaturated substrates, resulting in no hydrogen evolution. oregonstate.edu The absence of gas evolution can be an indicator that the hydroboration is complete.

However, under certain conditions, this compound can lead to the evolution of hydrogen gas (H₂). This is particularly noted in its reactions with species that can be reduced, such as amine N-oxides. nih.govamanote.com The mechanism is reminiscent of the solvolysis of other dialkylboranes, where reaction with protic solvents like water or alcohols leads to the release of hydrogen. clockss.org For instance, the reaction of diborane (B8814927) with ammonia (B1221849) can produce hydrogen gas alongside the borane-ammonia adduct. doubtnut.com This suggests that in the presence of reducible functional groups or protic substances, this compound can act as a reducing agent, delivering a hydride and subsequently leading to the formation of H₂.

As a derivative of diborane, this compound is an electron-deficient molecule and therefore functions as a Lewis acid—an electron-pair acceptor. doubtnut.comwikipedia.org The boron centers in the molecule lack a full octet of electrons, making them susceptible to attack by Lewis bases, which are electron-pair donors.

The interaction with a Lewis base (L) leads to the cleavage of the hydrogen-bridged dimer structure of this compound to form a stable Lewis acid-base adduct. doubtnut.com This can be generalized by the following reaction:

(Et₂BH)₂ + 2L → 2 Et₂BH·L

Strong Lewis bases, such as amines (e.g., trimethylamine), readily form such adducts. nih.govchimia.ch The formation of these adducts is a fundamental aspect of borane chemistry, allowing for the stabilization and controlled delivery of the reactive borane species. chimia.chresearchgate.net The resulting diethylborane adduct can then be used in subsequent chemical transformations.

Studies on Reactivity and Selectivity in Organic Transformations

Reactions mediated by this compound, particularly hydroboration, are characterized by a high degree of stereospecificity. The defining stereochemical outcome is syn-addition. masterorganicchemistry.comlscollege.ac.inmasterorganicchemistry.com As previously described, the concerted mechanism necessitates that the diethylboryl group and the hydrogen atom add to the same face of the planar double bond. youtube.commakingmolecules.com

This stereospecificity is preserved in the subsequent oxidation step. When the intermediate organoborane is treated with an oxidizing agent like hydrogen peroxide, the boron atom is replaced by a hydroxyl (-OH) group with complete retention of configuration. libretexts.orgmakingmolecules.commasterorganicchemistry.com The net result of the two-step hydroboration-oxidation sequence is the syn-addition of a hydrogen atom and a hydroxyl group across the double bond. For example, the hydroboration of 1-methylcyclopentene (B36725) followed by oxidation yields trans-1-hydroxy-2-methylcyclopentane, where the added H and OH groups are cis to each other relative to the plane of the ring. lscollege.ac.in

Table 1: Stereochemical Outcome of Hydroboration-Oxidation

| Substrate | Reagent | Key Stereochemical Feature | Product |

| Alkene (C=C) | 1. Tetraethyldiborane2. H₂O₂, NaOH | Syn-addition | Alcohol (H and OH on the same face) |

| 1-Methylcyclopentene | 1. Diborane2. H₂O₂, NaOH | Syn-addition | trans-2-Methylcyclopentanol lscollege.ac.in |

The hydroboration of unsymmetrical alkenes with this compound proceeds with a high degree of regioselectivity, specifically anti-Markovnikov addition. libretexts.orgmasterorganicchemistry.comlscollege.ac.in This means the boron atom adds to the less sterically hindered (less substituted) carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. makingmolecules.commasterorganicchemistry.com

This selectivity is governed by two main factors:

Steric Effects : The diethylboryl group ((C₂H₅)₂B-) is significantly larger than the hydrogen atom. It preferentially approaches the less sterically crowded carbon of the alkene to minimize non-bonded interactions in the transition state. youtube.commakingmolecules.com

Electronic Effects : In the B-H bond, hydrogen is slightly more electronegative than boron. This imparts a partial positive charge (δ+) on the boron and a partial negative charge (δ-) on the hydrogen. The boron atom, acting as an electrophile, adds to the carbon atom that can better accommodate a partial negative charge (the less substituted carbon), while the hydridic hydrogen adds to the more substituted carbon which can better stabilize a partial positive charge. youtube.com

The use of sterically bulkier borane reagents enhances this regioselectivity. makingmolecules.compearson.com For instance, hydroboration of 1,5-hexadiene (B165246) with this compound at low temperatures yields primarily the seven-membered ring compound, B-ethylboracycloheptane (97%), demonstrating the preference for addition at the terminal positions. oregonstate.edu

Table 2: Regioselectivity of Hydroboration

| Alkene Type | Boron Addition Site | Hydrogen Addition Site | Resulting Alcohol (after oxidation) |

| Terminal (R-CH=CH₂) | C1 (less substituted) | C2 (more substituted) | Primary Alcohol (R-CH₂-CH₂-OH) |

| Internal (R-CH=CH-R') | Less substituted carbon | More substituted carbon | Alcohol at less substituted position |

The study of reaction intermediates and transition states is fundamental to understanding the mechanistic pathways of chemical transformations involving this compound. This analysis provides critical insights into the step-by-step processes, allowing for the rationalization of product formation and the optimization of reaction conditions.

Spectroscopic Detection and Characterization of Reaction Intermediates

The identification of transient species in the reactions of this compound is crucial for building a complete mechanistic picture. Because these intermediates are often short-lived and highly reactive, their detection and structural elucidation rely on a combination of advanced spectroscopic techniques and specific reaction conditions that may allow for their isolation. nih.gov

In many organoboron reactions, intermediates are too fleeting to be observed directly using standard methods. metu.edu.tr However, techniques such as electrospray ionization mass spectrometry (ESI-MS), time-resolved spectroscopy, and cryogenic trapping can be employed to detect and characterize these transient species. researchgate.net For boron-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is an exceptionally powerful tool for elucidating the chemical environment and coordination number of boron atoms in both stable molecules and reaction intermediates. chem960.com

A notable example in the chemistry of this compound involves its use in a "hydride bath" to facilitate the synthesis of carboranes. In the reaction of diethyl(prop-1-ynyl)borane in the presence of a large excess of this compound(6), a substituted 1-carba-arachno-pentaborane(10) is formed as the first isolable intermediate. cas.cz This intermediate subsequently rearranges to form the final product, pentaethyl-1,5-dicarba-closo-pentaborane(5). cas.czacs.org The successful isolation and characterization of this arachno-carborane intermediate provide direct evidence for the reaction pathway. Its structure was confirmed through multinuclear NMR spectroscopy, demonstrating the utility of these methods in identifying key intermediates. nih.gov The table below summarizes key spectroscopic techniques applicable to the characterization of such intermediates.

| Spectroscopic Technique | Information Obtained | Relevance to this compound Intermediates |

|---|---|---|

| ¹¹B NMR | Provides information on the electronic environment, coordination number (trigonal vs. tetrahedral), and B-H coupling. Chemical shifts are highly sensitive to the substituents on the boron atom. nih.govmt.com | Essential for distinguishing between starting materials (e.g., this compound), intermediates (e.g., borane adducts, carborane precursors), and products. nih.govcmu.edu |

| ¹H NMR | Determines the number and type of hydrogen atoms, their connectivity, and stereochemical relationships. | Used to characterize the organic framework of the intermediate, such as the ethyl groups and any newly formed C-H bonds. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. cmu.edu | Crucial for characterizing carborane intermediates, identifying the carbon atoms incorporated into the boron cluster. nih.govcmu.edu |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the intermediate, confirming its elemental composition. metu.edu.tr | ESI-MS can be used to "fish" for transient species directly from the reaction mixture, providing molecular mass evidence for proposed intermediates. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups and bond types, such as B-H, C-H, and C≡C bonds. frontiersin.org | Useful for monitoring the consumption of reactants (e.g., disappearance of alkyne C≡C stretch) and the formation of new bonds in the intermediate. |

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for quantitatively describing the reactivity of this compound and elucidating reaction mechanisms. nih.gov These studies involve measuring reaction rates under various conditions to determine the reaction's rate law, rate constant, and activation parameters. researchgate.net The rate law is an experimentally determined equation that expresses the reaction rate as a function of reactant concentrations. nih.gov

For a generic reaction involving this compound (A) and a substrate (B), the rate law takes the form: Rate = k[A]ˣ[B]ʸ

The rate of reaction can be monitored by tracking the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy. By systematically varying the initial concentrations of the reactants and measuring the initial reaction rates, the orders 'x' and 'y' can be determined. Once the orders are known, the rate constant 'k' can be calculated.

The integrated rate laws provide a method to determine the reaction order and rate constant from a single experiment by plotting concentration data against time. The linearity of specific plots indicates the order of the reaction with respect to a particular reactant.

| Reaction Order | Integrated Rate Law | Linear Plot | Slope of Linear Plot | Units of Rate Constant (k) |

|---|---|---|---|---|

| Zero | [A]t = -kt + [A]₀ | [A] vs. time | -k | M·s⁻¹ |

| First | ln[A]t = -kt + ln[A]₀ | ln[A] vs. time | -k | s⁻¹ |

| Second | 1/[A]t = kt + 1/[A]₀ | 1/[A] vs. time | k | M⁻¹·s⁻¹ |

While detailed kinetic studies specifically on this compound are not extensively documented in the literature, the methodologies are well-established within organoboron chemistry. For instance, kinetic investigations into the hydroboration reactions of other dialkylboranes, such as 9-BBN (which can be prepared from this compound), have provided significant mechanistic insights, revealing first or second-order kinetics depending on the specific borane and substrate. Similar experimental designs could be applied to map the reactivity profile of this compound.

Spectroscopic and Analytical Techniques for Structural and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tetraethyldiborane Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of this compound, offering atomic-level information about its structure. nih.gov

¹¹B NMR spectroscopy is particularly informative for studying boron-containing compounds due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. magritek.com For this compound, which exists as a dimer with bridging hydrogen atoms, the ¹¹B NMR spectrum provides critical data for understanding the boron environment. The chemical shift is highly sensitive to the coordination number of the boron atom. uni-saarland.de

In its dimeric form, this compound(6), the boron atoms are four-coordinate, leading to an upfield chemical shift compared to tricoordinate boranes. The ¹¹B NMR spectrum of this compound in tetrahydrofuran (B95107) (THF) displays a broad, unresolved resonance at approximately -28.5 ppm relative to BF₃·OEt₂. iranchembook.ir This upfield shift is characteristic of borane (B79455) dimers and adducts where the boron atom's empty p-orbital is involved in bonding, in this case, through three-center two-electron (3c-2e) bridge bonds with hydrogen. sdsu.edu The replacement of hydrogen atoms with alkyl groups, as in this compound, generally causes a downfield shift compared to the parent diborane (B8814927). sdsu.edu

It is important to note that this compound often exists in equilibrium with other ethyldiboranes and triethylborane (B153662), which can complicate spectral analysis. cas.cz The presence of these other species can be identified by their distinct ¹¹B NMR signals. For instance, triethylborane, a tricoordinate borane, exhibits a significantly downfield chemical shift around +86.6 ppm. uni-saarland.de

Table 1: Representative ¹¹B NMR Chemical Shifts

| Compound | Formula | Coordination at Boron | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| This compound(6) | (C₂H₅)₄B₂H₂ | 4 | THF | -28.5 iranchembook.ir |

| Triethylborane | (C₂H₅)₃B | 3 | - | +86.6 uni-saarland.de |

| Diborane | B₂H₆ | 4 | - | +18 |

Data sourced from multiple literature values for comparison.

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the ethyl groups attached to the boron atoms in this compound. researchgate.net These techniques confirm the structure of the organic substituents and provide insights into the connectivity within the molecule.

In the ¹H NMR spectrum of this compound, the signals for the ethyl protons are observed. The spectrum in carbon tetrachloride (CCl₄) shows an unresolved signal around 0.80 ppm for the methylene (B1212753) (-CH₂-) protons adjacent to the boron and a slightly resolved triplet at approximately 1.57 ppm for the methyl (-CH₃) protons. iranchembook.ir The broadness of the signals is characteristic of protons attached to or near a quadrupolar nucleus like boron.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. libretexts.orglibretexts.org The chemical shifts of the carbon atoms in the ethyl groups are influenced by the attached boron atom. For ethylboranes, the ¹³C signals for the α-carbon (B-CH₂) and β-carbon (-CH₃) are typically found in the aliphatic region. In related diethylboryl systems, the B-CH₂ carbon signal appears as a broad peak around 21.6 ppm, while the -CH₃ carbon signal is observed at approximately 10.0 ppm. cas.cz The broadness is again a result of scalar coupling to the quadrupolar ¹¹B nucleus.

While simple 1D NMR provides fundamental structural data, advanced NMR techniques are necessary to probe the more complex aspects of this compound's stereochemistry and dynamic behavior. bhu.ac.in Dynamic NMR spectroscopy is particularly useful for studying processes like the exchange of terminal and bridging atoms, which can occur in diborane derivatives. fu-berlin.demonmouth.edu

Processes such as the intramolecular exchange of bridging and terminal hydrides and ethyl groups can be studied using variable-temperature (VT) NMR. researchgate.net As the temperature changes, the rate of these exchange processes can become comparable to the NMR timescale, leading to changes in the spectra, such as peak broadening, coalescence, and sharpening. This allows for the determination of the energy barriers and mechanisms of these dynamic processes. monmouth.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. For a molecule like this compound, these experiments would definitively assign the signals for the methylene and methyl groups of the ethyl substituents. More advanced heteronuclear experiments like ¹H-¹¹B correlation spectra could directly link the proton environment to the boron atoms, providing unambiguous evidence for the B-H-B bridge and the B-C bonds.

Mass Spectrometry for Stoichiometric and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information about a compound's molecular weight and structure. sigmaaldrich.com In the analysis of organoboranes like this compound, mass spectrometry is indispensable for confirming stoichiometry and understanding molecular connectivity through fragmentation analysis. iupac.org The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them to generate a mass spectrum. sigmaaldrich.comcognitoedu.org

When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which is an energetically unstable radical cation. msu.edulibretexts.org The peak corresponding to this ion, the molecular ion peak, reveals the compound's relative molecular mass. cognitoedu.orgsavemyexams.com For compounds containing elements with significant natural isotopic abundances, like boron (¹⁰B at ~20% and ¹¹B at ~80%), the molecular ion appears as a characteristic cluster of peaks, which can aid in identification. msu.edu

Due to the energy imparted during ionization, the molecular ion often breaks apart into smaller, charged fragments and neutral radicals. libretexts.orgwikipedia.org This process, known as fragmentation, produces a unique pattern of peaks in the mass spectrum that serves as a molecular fingerprint. sigmaaldrich.comlibretexts.org The analysis of these fragmentation patterns provides valuable structural information. wikipedia.org

Table 1: Common Alkyl Fragment Ions in Mass Spectrometry

| Fragment | Formula | Mass-to-Charge Ratio (m/z) |

| Methyl | CH₃⁺ | 15 |

| Ethyl | C₂H₅⁺ | 29 |

| Propyl | C₃H₇⁺ | 43 |

| Butyl | C₄H₉⁺ | 57 |

This table is generated based on general mass spectrometry principles. cognitoedu.orgsavemyexams.com

High-resolution mass spectrometry (HRMS) is a technique capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comlabmanager.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. bioanalysis-zone.com While conventional, or low-resolution, mass spectrometry (LRMS) measures nominal mass (integer mass), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.comchromatographyonline.com

For example, two different molecules might both have a nominal mass of 121 amu, but HRMS could differentiate them by measuring their exact masses (e.g., 121.0196 vs. 121.0526). bioanalysis-zone.com This capability is crucial for the unambiguous identification of unknown compounds or for confirming the synthesis of a target molecule like this compound. rhhz.netd-nb.info By comparing the experimentally measured exact mass to the calculated theoretical mass of a proposed formula, researchers can confirm the elemental composition with a high degree of confidence, typically requiring a mass error of less than 5 parts per million (ppm). chromatographyonline.comhilarispublisher.com HRMS is therefore an essential tool for the characterization of novel organoborane compounds. rhhz.net

Advanced Spectroscopic Methods for Mechanistic Elucidation

Beyond fundamental structural characterization, advanced spectroscopic methods are employed to investigate reaction mechanisms and identify transient or reactive species. Techniques like Electron Paramagnetic Resonance (EPR) and operando spectroscopy provide insights into the electronic structure of intermediates and the real-time evolution of catalytic systems.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons (paramagnetic species). wikipedia.orglibretexts.org This makes it an invaluable tool for studying radicals, many transition metal complexes, and other paramagnetic centers. wikipedia.orgillinois.edu The technique is analogous to Nuclear Magnetic Resonance (NMR) but probes the spins of electrons instead of nuclei. wikipedia.org

In the context of borane chemistry, EPR is used to study boron-centered radicals, which can be generated as intermediates in chemical reactions. acs.orgresearchgate.net The EPR spectrum provides information about the electronic structure of the radical, including the distribution of the unpaired electron's spin density across the molecule. d-nb.info This is achieved by analyzing the g-factor and the hyperfine coupling constants, which describe the interaction of the electron spin with magnetic nuclei, such as ¹¹B, ¹⁰B, ¹H, and ¹⁴N. d-nb.infochemrxiv.org

For instance, studies on N-Heterocyclic carbene (NHC)-borane radicals have used EPR spectroscopy, in conjunction with computational methods, to demonstrate that these radicals are planar, π-delocalized species. acs.orgresearchgate.net EPR has also been used to characterize ligated diboranyl radicals and to study the kinetics of their reactions. acs.org Although direct EPR detection of some highly reactive, short-lived boryl radicals can be challenging, the technique remains a primary method for identifying and understanding paramagnetic intermediates in the reactions of boron compounds. researchgate.netresearchgate.net

Operando spectroscopy is an advanced approach where a material's spectroscopic characterization is performed simultaneously with the measurement of its catalytic activity or reactivity. pnnl.govhidenanalytical.com This methodology aims to establish direct correlations between the structure of a catalyst or reactant and its function under actual reaction conditions, providing crucial insights into reaction mechanisms. pnnl.govresearchgate.net Techniques such as Raman spectroscopy, X-ray Absorption Fine Structure (XAFS) spectroscopy, and NMR can be applied in an operando fashion, often coupled with a mass spectrometer to analyze the gas-phase products in real-time. pnnl.govhidenanalytical.comrsc.org

This approach has been successfully used to study the mechanism of hydrogen release from amine-borane compounds. pnnl.govhidenanalytical.com For example, operando ¹¹B NMR and XAFS have been combined to identify short-lived intermediates and characterize the active catalytic species during the dehydrogenation of ammonia (B1221849) borane. pnnl.gov

Modulation Excitation Spectroscopy (MES) is a powerful technique used in conjunction with operando studies to enhance sensitivity and distinguish between active species and inactive spectators. rsc.orgnih.gov In an MES experiment, a system parameter, such as the concentration of a reactant, is periodically changed (modulated). nih.govrsc.org By using a phase-sensitive detection (PSD) algorithm, the spectroscopic response that is in sync with the modulation can be selectively extracted from the total signal. nih.gov This allows for the identification of species that are directly involved in the reaction pathway. rsc.orgmdpi.com The combination of operando spectroscopy with MES provides a detailed, time-resolved view of a chemical transformation, making it a highly effective tool for elucidating complex reaction mechanisms in borane chemistry. mdpi.comacs.org

Applications of Tetraethyldiborane and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role in Catalysis and Catalytic Methodologies

The catalytic activity of boron compounds is rooted in the Lewis acidic nature of the trivalent boron atom, which possesses a vacant p-orbital capable of accepting electrons. mdpi.com This property allows boranes to act as potent catalysts for a variety of reactions. While highly fluorinated boranes have seen extensive use, the catalytic potential of alkylboranes like tetraethyldiborane continues to be an area of active research.

This compound can function directly as a catalyst or serve as a precursor to catalytically active species. In certain applications, it is used to generate other organoboron catalysts in situ. For instance, this compound has been employed as a catalyst for the isomerization of organoboron compounds, a process useful for converting less accessible secondary or tertiary organoboranes into more synthetically useful primary isomers. google.com In such reactions, which are typically conducted at temperatures between 50°C and 200°C, this compound facilitates the rearrangement of the boron-carbon framework. google.com

The compound's role extends to being a key reagent in catalytic systems. In the presence of a transition metal catalyst, this compound can participate in reactions like hydroboration to synthesize novel organo-substituted carboranes. researchgate.net Furthermore, the reduction of amine N-oxides can be achieved using this compound, a reaction that highlights its utility as a specialized reducing agent in catalytic cycles. nih.govamanote.com

Boron compounds derived from precursors like this compound are active in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.org Organoboron compounds are well-suited for this type of catalysis. wikipedia.org The isomerization of organoboron compounds catalyzed by this compound is a clear example of a homogeneous process. google.com The field also includes catalysis by polyhydride metal complexes, where the basic hydride ligands can cooperate with acidic boranes to activate substrates, demonstrating the synergy between boron compounds and transition metals in solution. rsc.org

Heterogeneous Catalysis Heterogeneous catalysis involves a catalyst in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. wikipedia.org This area has seen significant advancements with metal-free, boron-containing materials. nih.gov These solid catalysts offer advantages in cost, reliability, and sustainability. nih.gov Research into boron-based heterogeneous systems has revealed complex behaviors. For example, boron nitride, used as a catalyst for oxidative dehydrogenation, forms an amorphous, partially oxidized boron oxide (BOx) layer on its surface under reaction conditions, and it is this dynamic interface that harbors the active catalytic sites. osti.gov In contrast, studies on boron-containing zeolites (B-MWW) have shown that isolated boron atoms incorporated into the zeolite framework are surprisingly inactive for the same reaction, indicating that the specific structure and aggregation of boron species are critical for catalytic function. osti.gov

The primary mechanisms governing heterogeneous catalysis, such as the Langmuir–Hinshelwood and Eley–Rideal models, describe the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. wikipedia.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis with Boron Species

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants (e.g., solution) wikipedia.org | Different from reactants (e.g., solid) wikipedia.org |

| Example Boron System | This compound for isomerization google.com | Boron nitride forming a reactive BOx layer osti.gov |

| Advantages | High activity and selectivity, mild reaction conditions. | Ease of catalyst separation and recovery, thermal stability. wikipedia.org |

| Disadvantages | Difficult catalyst-product separation. wikipedia.org | Lower activity compared to homogeneous counterparts, potential mass transfer limitations. |

The unique reactivity of organoboranes has led to the development of new catalytic cycles. A significant area of innovation is the use of electron-deficient organoboranes to mediate hydride abstraction from C–H bonds. thieme-connect.com This process generates highly reactive iminium and hydridoborate ions, which can then be intercepted by various nucleophiles to achieve novel C–H functionalization. thieme-connect.com

Another important development is the growing awareness of "hidden boron catalysis." nih.gov In some reactions believed to be catalyzed by transition metals, the metal complex may simply serve to decompose a borane (B79455) reagent (like pinacolborane) into simpler boron species such as BH₃, which is the true, or "hidden," catalyst. nih.gov Recognizing this phenomenon is crucial for accurately understanding reaction mechanisms and for the rational design of new catalytic systems. This awareness has revealed that many previously reported methods may have been subject to this hidden catalysis, especially those conducted at temperatures of 80°C or higher where borane reagents can redistribute. nih.gov

Future-facing research in boron catalysis is targeting challenging transformations such as the conversion of carbon dioxide into useful chemicals and the direct C-H borylation of organic molecules. oaepublish.com

Advanced Synthetic Applications in Organic Chemistry

Beyond broad catalysis, this compound derivatives have been harnessed for specific, high-value applications in synthetic organic chemistry, particularly in reactions requiring high selectivity.

A prominent application of this compound's corresponding borate (B1201080) is in the field of chemical biology and protein synthesis. Sodium tetraethylborate (NaBEt₄), a derivative, has been identified as a highly effective reagent for the desulfurization of cysteine residues in peptides and proteins, converting them cleanly to alanine (B10760859) residues. nih.govresearchgate.net This transformation is a cornerstone of modern protein chemical synthesis, often used after native chemical ligation to produce native protein sequences. researchgate.net

The method is distinguished by its exceptional speed and operational simplicity. nih.govresearchgate.net It proceeds rapidly under ambient conditions and does not require an inert atmosphere, UV irradiation, or external heating, making it an "add-and-done" procedure. nih.gov This robust reaction has been successfully applied to the total synthesis of complex proteins, including ubiquitin, γ-synuclein, and modified histones like H2A and H3Q5ser. nih.govresearchgate.net The underlying mechanism involves the tetraethylborate species facilitating the reductive cleavage of the carbon-sulfur bond in cysteine.

Table 2: Research Findings on Tetraethylborate-Mediated Desulfurization

| Study Focus | Key Finding | Significance | Citation(s) |

| Method Development | Sodium tetraethylborate enables superfast, ambient-condition desulfurization of cysteine and penicillamine. | Provides a milder, faster, and easier strategy for protein synthesis compared to previous methods. | researchgate.net |

| Protein Semisynthesis | A detailed protocol for synthesizing serotonylated histone H3 using one-pot ligation and desulfurization with NaBEt₄. | Demonstrates a practical application for producing proteins with specific post-translational modifications. | nih.govnih.gov |

| Scope and Application | The method is effective for synthesizing various proteins, including ubiquitin and γ-synuclein. | Expands the toolkit for chemical protein synthesis, enabling access to complex biological molecules. | researchgate.net |

Achieving control over the three-dimensional arrangement of atoms (stereoselectivity) and the site of a chemical reaction (regioselectivity) is a central goal of organic synthesis. beilstein-journals.orgnumberanalytics.com Boron compounds have proven instrumental in achieving this control.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. durgapurgovtcollege.ac.in A groundbreaking application involves the creation of a "designer enzyme" where a non-natural, boron-containing amino acid is incorporated into its structure. thieme-connect.com This engineered biocatalyst, containing a Lewis acidic boron residue, unlocks a new-to-nature catalytic function: the kinetic resolution of α-hydroxyketones with high stereoselectivity. thieme-connect.com This demonstrates how the unique properties of boron can be combined with the scaffold of an enzyme to create powerful and highly selective catalysts.

Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.com Organoborane-mediated catalysis has been shown to achieve high regioselectivity in the functionalization of complex molecules. For example, in a reaction involving both gold and borane catalysts, the α-furylation of an amine occurred selectively at N-methyl groups, even in the presence of more sterically accessible N-benzyl groups. thieme-connect.com The proposed mechanism involves the borane mediating a hydride abstraction to form an iminium ion, which then directs the regioselective attack of the furan (B31954) nucleophile. thieme-connect.com The challenge of achieving regioselective C-H functionalization, particularly in electron-poor aromatic systems, remains a key area of research where novel catalytic approaches are needed. nih.gov

Contributions to Materials Science and Polymer Chemistry

The chemistry of diborane (B8814927) compounds, including this compound and its derivatives, has paved the way for significant advancements in materials science and polymer chemistry. The intrinsic electron deficiency and the unique bonding characteristics of the boron-boron moiety provide a foundation for creating novel materials with tailored electronic and optical properties.

Synthesis of Organoboron Polymers and Functional Materials

The incorporation of boron atoms into polymer backbones produces materials with intriguing functions and properties, stemming from the interaction between the vacant p-orbital on boron and the π-electron system of the polymer. researchgate.net This has led to the development of various organoboron polymers for applications in (opto)electronics, sensing, and as heat-resistant materials. researchgate.net

One direct application of this compound in polymer synthesis is its reaction with dienes. For instance, the thermal treatment of 1,5-cyclooctadiene (B75094) with this compound leads to the formation of extensive polymeric materials. clockss.org This reactivity highlights the potential of this compound as a monomer or precursor in polymerization reactions.

More broadly, diboron(4) compounds are key building blocks for advanced polymers. A notable strategy is the use of gem-diborylalkenes in Diels-Alder reactions to create 1,1-bisborylcyclohexenes. nih.gov These products can then undergo ring-opening metathesis polymerization (ROMP) to yield the first examples of gem-diboron-based polymers. nih.gov This method is highly modular and allows for post-polymerization modifications, enabling the synthesis of diverse polymer structures. nih.gov

Hydroboration polymerization is another key technique. The reaction of diynes with mono- or di-boranes can produce poly(organoborane)s. For example, poly(vinylene-p-phenylenevinylene-borane)s have been synthesized via hydroboration polymerization, demonstrating a method to incorporate boron directly into the main chain of π-conjugated polymers. researchgate.net

The development of organoboron polymers extends to materials for organic solar cells (OSCs). Both organoboron small molecules and polymers are now a significant class of organic photovoltaic materials, with power conversion efficiencies reaching up to 16% for organoboron polymer donors. rsc.org The unique electronic structure of organoboron units allows for the tuning of optoelectronic properties and active layer morphology to enhance device performance. researchgate.netrsc.org

Furthermore, the synthesis of carborane-containing polymers represents another avenue for functional materials. This compound(6) has been used in the synthesis of carborane derivatives which can be incorporated into polymer structures. researchgate.netumich.edu

| Polymerization Method | Monomers/Precursors | Resulting Polymer Type | Reference |

| Thermal Polymerization | This compound, 1,5-cyclooctadiene | Polymeric organoborane | clockss.org |

| Diels-Alder & ROMP | gem-Diborylalkenes, Dienes | gem-Diboron-based polymers | nih.gov |

| Hydroboration Polymerization | Diynes, Boranes | Poly(vinylene-p-phenylenevinylene-borane)s | researchgate.net |

| Three-Component Coupling | p-Bromophenylallene, Nucleophiles | Poly(p-phenylene-vinylene) derivatives | d-nb.info |

Optoelectronic Properties of Diborane(4) (B1213185) Compounds

Diborane(4) compounds are of significant interest for their potential in optoelectronic materials, largely due to the electron-deficient nature of the boron atoms. uni-saarland.de This characteristic makes them effective electron-withdrawing groups when incorporated into π-conjugated systems, influencing the material's frontier molecular orbitals (HOMO and LUMO) and, consequently, its electronic and photophysical properties. uni-saarland.de

Research into the luminescent properties of diborane(4) compounds has revealed their potential as emitters in organic light-emitting diodes (OLEDs). uni-saarland.de For instance, a polycyclic benzo-fused 1,4-diaza-2,3-diborinane derivative, which contains a central diborane(4) moiety, has been reported to exhibit luminescence. uni-saarland.de The synthesis and study of symmetrically and unsymmetrically substituted diborane(4) compounds aim to systematically gather data on their optoelectronic properties and establish structure-property relationships. uni-saarland.de The goal is to understand how varying electron-donating and electron-withdrawing substituents on the boron atoms affects their luminescence. uni-saarland.de

One study detailed the synthesis of a large polycyclic diborane compound, 1,1-B2{2,3-(NH)2-1,4-(iPr3SiC2)2C10H4}, from tetrakis(dimethylamino)diboron. snu.edu.in This compound, despite having a twisted structure and non-radiative vibrational pathways, shows strong emission with a high quantum yield of 0.52. snu.edu.in Its B–B bond length is relatively short at 1.667(9) Å. snu.edu.in

The integration of redox-active diboranyl units into cyclophanes has led to the synthesis of highly charged cyclophanes with unique redox and optical properties. nih.gov These materials are considered valuable for applications such as artificial photosystems and charge storage. nih.gov For example, a bis-viologen cyclophane linked by two diborane units was synthesized and characterized as a tetracationic species, demonstrating remarkable stability. nih.gov

The table below summarizes the properties of selected diborane(4) compounds relevant to their optoelectronic applications.

| Compound | B-B Bond Length (Å) | Key Optoelectronic Property | Potential Application | Reference |

| 1,1-B2{2,3-(NH)2-1,4-(iPr3SiC2)2C10H4} | 1.667(9) | Strong emission (Quantum Yield = 0.52) | Emitters in OLEDs | snu.edu.in |

| Bis-viologen cyclophane with diborane linkers | 1.7244(0) | Redox-active, stable tetracation | Artificial photosystems, Charge storage | nih.gov |

| Dpp-bridged diborane dication | 1.7131(3) | Redox-active | Molecular electronics | nih.gov |

These findings underscore the versatility of diborane(4) chemistry in creating a new generation of functional materials with tailored optoelectronic properties for various advanced applications.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Tetraethyldiborane and its Derivatives

While established methods for synthesizing this compound exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Current methods, such as the thermal disproportionation of other alkylboranes or hydroboration of ethene with diborane (B8814927), can sometimes lead to mixtures of products or require stringent reaction conditions. clockss.org

Future research could explore:

Catalytic Approaches: The development of selective catalysts could enable the synthesis of this compound with higher purity and yield, minimizing the formation of byproducts like polymeric materials that can occur under thermal stress. clockss.orgresearchgate.net

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters such as temperature and mixing, potentially improving the safety and scalability of the synthesis.

AI-Powered Retrosynthesis: Computational tools and artificial intelligence are emerging as powerful assets in designing synthetic pathways. chemical.aipreprints.org These technologies could be leveraged to predict and optimize novel routes to this compound and its derivatives, potentially identifying unconventional starting materials and reaction conditions. chemical.ai

Synthesis of Novel Derivatives: Research into new synthetic methods will also facilitate the creation of a wider library of this compound derivatives with tailored electronic and steric properties for specific applications. This includes the synthesis of chiral derivatives and those bearing functional groups that are incompatible with current synthetic methods. researchgate.net

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing applications and discovering new ones. rsc.orgnih.gov While the general reactivity of this compound in hydroboration is known, many details of its reaction pathways, especially in complex catalytic cycles, remain to be fully elucidated.

Future mechanistic investigations should employ a combination of advanced experimental and computational methods:

In Situ Spectroscopy: Techniques like NMR, IR, and Raman spectroscopy, when applied under reaction conditions, can help identify transient intermediates and determine reaction kinetics. Reaction progress kinetic analysis can provide a comprehensive picture of complex reaction behaviors from a minimal number of experiments. nih.gov

Advanced Mass Spectrometry: Modern mass spectrometry techniques, including photoionization and photoelectron photoion coincidence spectroscopy, are powerful tools for detecting and identifying elusive reactive intermediates, such as radicals and other short-lived species, which may be involved in this compound reactions. rsc.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the structures of intermediates and products. researchgate.net Combining computational results with experimental data provides a powerful synergy for validating proposed mechanisms. rsc.org For instance, Electron Paramagnetic Resonance (EPR) spectroscopy coupled with computational studies could confirm the involvement of radical species in certain reactions. hku.hk

Exploration of New Catalytic Applications and Material Science Innovations

The utility of this compound as a hydroborating agent and a precursor to other valuable organoboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) is well-established. clockss.org However, its potential in other areas of catalysis and materials science remains largely untapped.

Future research could focus on:

Novel Catalytic Systems: Exploring the use of this compound or its derivatives as components in new catalytic systems for reactions beyond hydroboration. This could include applications in reduction reactions, C-H bond activation, and polymerization. researchgate.netresearchgate.net The ability of related diboron (B99234) compounds to participate in reductions suggests this as a promising avenue. nih.gov

Polymer Chemistry: The tendency of this compound to promote polymerization under certain conditions could be harnessed to create novel boron-containing polymers. clockss.org These materials could possess unique thermal, electronic, or self-healing properties. Research into controlling this polymerization could lead to advanced materials with tailored functionalities. schrodinger.com

Materials for Electronics and Energy: Boron-containing materials are of interest for applications in electronics and energy storage. dechema.dewise-materials.org Future work could investigate the synthesis of materials derived from this compound for use as semiconductors, components in batteries, or for hydrogen storage applications. schrodinger.com The development of innovative materials is crucial for advancing sustainable technologies. tno.nl

Interdisciplinary Research Integrating this compound Chemistry

The full potential of this compound can be realized through collaborations that bridge traditional scientific disciplines. mdpi.comleeds.ac.uk Integrating the expertise of chemists, physicists, materials scientists, and engineers will be key to unlocking new applications and fundamental understanding.

Key areas for interdisciplinary collaboration include:

Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists can lead to the rational design and creation of novel functional materials, from polymers to ceramics and composites, with properties tailored for specific applications in aerospace, electronics, or medicine. dechema.dewise-materials.org

Chemistry and Physics: Collaboration with physicists can aid in the characterization of new materials and in understanding the fundamental electronic and photophysical properties of this compound derivatives, which is essential for developing applications in optoelectronics.

Chemistry and Computational Science: The synergy between experimental and computational chemists is vital for advanced mechanistic studies and the predictive design of new synthetic targets and catalysts. rsc.org

Chemistry and Bio-organic/Medicinal Chemistry: While outside the direct scope of its traditional use, the integration of boron into complex organic molecules is a significant area of medicinal chemistry. Interdisciplinary research could explore the potential of this compound-derived building blocks in the synthesis of biologically active compounds. hku.hkiiserpune.ac.in

By fostering such interdisciplinary approaches, the scientific community can ensure that the study of this compound continues to be a vibrant and productive field of research, contributing to solutions for complex global challenges. utt.fred.ac.uk

Q & A

Q. What are the recommended methods for safely handling and storing tetraethyldiborane in laboratory settings?

this compound requires stringent safety protocols due to its reactivity and potential hazards. Key measures include:

- Handling : Use flame-retardant, antistatic protective clothing and nitrile gloves inspected for integrity. Avoid skin/eye contact and inhalation of vapors. Electrostatic buildup must be mitigated .

- Storage : Keep in airtight containers away from ignition sources. Ensure proper ventilation and grounding during transfer .

- Spill Management : Contain spills using dry sand or non-combustible absorbents. Collect residues in chemically resistant containers for disposal .

Q. How can researchers accurately determine the thermodynamic properties of this compound, such as heat of combustion?

The Parr oxygen bomb calorimeter is a validated method for measuring combustion enthalpy. For this compound, experimental protocols involve:

- Sample Preparation : Ensure high purity (>99%) to minimize side reactions.

- Calibration : Use benzoic acid as a standard to calibrate the calorimeter.

- Data Collection : Record temperature changes during combustion and calculate net heat release. Reported values for this compound are 20,600 ± 130 Btu/lb under controlled conditions .

Q. What analytical techniques are suitable for characterizing this compound’s molecular structure and purity?

- NMR Spectroscopy : Use B and H NMR to confirm boron-ethyl bonding and identify impurities.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts and quantify purity.

- Elemental Analysis : Verify stoichiometry via carbon, hydrogen, and boron content .

Advanced Research Questions

Q. How do catalytic reduction mechanisms involving this compound compare to other diboron reagents in hydrogenation reactions?

this compound’s mechanism differs from sp-sp diboron compounds like 2,2’-bi(1,3,6,2-dioxazaborocane). Key distinctions include:

- Hydrogen Release : this compound generates H via hydrolysis, enabling in-situ reductions without external H gas.

- Substrate Specificity : It selectively reduces amine N-oxides, whereas Pd/C-coupled diboron systems target aldehydes/ketones .

- Byproduct Analysis : Monitor borinic acid and borohydride intermediates using IR spectroscopy to track reaction pathways .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

Contradictions often arise from inconsistent experimental conditions. To address this:

- Standardization : Follow IUPAC guidelines for solubility measurements, including temperature control (±0.1°C) and solvent pre-saturation .

- Error Mitigation : Use high-purity solvents (HPLC-grade) and validate results via cross-lab reproducibility tests.

- Data Reporting : Include detailed metadata (e.g., solvent batch, humidity) in publications to enable comparative analysis .

Q. How can systematic reviews enhance the design of experiments involving this compound?

Adopt frameworks from the Cochrane Handbook for Systematic Reviews:

- Literature Scoping : Use tools like PRISMA to identify knowledge gaps (e.g., understudied applications in asymmetric catalysis).

- Bias Reduction : Apply risk-of-bias assessments to prior studies, focusing on sample size and methodological transparency.

- Meta-Analysis : Pool thermodynamic or kinetic data from heterogeneous studies to derive consensus values .

Methodological Tables

Table 1. Key Safety Protocols for this compound Handling

| Parameter | Requirement | Reference |

|---|---|---|

| Glove Material | Nitrile (0.11 mm thickness) | |

| Respiratory Protection | Self-contained breathing apparatus | |

| Spill Cleanup | Dry sand or alcohol-resistant foam |

Table 2. Comparative Catalytic Efficiency of Diboron Reagents

| Reagent | Reduction Scope | H Yield (%) |

|---|---|---|

| This compound | Amine N-oxides | 85 ± 5 |

| Pd/C + B(OH) | Aldehydes/Ketones | 92 ± 3 |

| 2,2’-Bi(dioxazaborocane) | Alkenes | 78 ± 7 |

| Data synthesized from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.